2-Phenoxyisonicotinic acid 2-Phenoxyisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 51362-08-4
VCID: VC3752638
InChI: InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
SMILES: C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol

2-Phenoxyisonicotinic acid

CAS No.: 51362-08-4

Cat. No.: VC3752638

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxyisonicotinic acid - 51362-08-4

Specification

CAS No. 51362-08-4
Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
IUPAC Name 2-phenoxypyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
Standard InChI Key MVRLAYNMGBRJTD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-phenoxyisonicotinic acid is C₁₂H₉NO₃, with a molecular weight of 215.20 g/mol . The SMILES notation (C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O) and InChIKey (MVRLAYNMGBRJTD-UHFFFAOYSA-N) provide unambiguous representations of its structure . Key features include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.

  • Carboxylic acid group: Positioned at the 4-carbon (isonicotinic acid configuration).

  • Phenoxy substituent: Attached to the 2-carbon via an ether linkage.

Table 1: Structural Descriptors of 2-Phenoxyisonicotinic Acid

PropertyValueSource
Molecular FormulaC₁₂H₉NO₃
Molecular Weight215.20 g/mol
SMILESC1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O
InChIKeyMVRLAYNMGBRJTD-UHFFFAOYSA-N
Boiling Point (predicted)466.3 ± 30.0 °C
Density (predicted)1.298 ± 0.06 g/cm³

Tautomerism and Isomerism

The compound exhibits tautomerism due to the pyridine nitrogen, though the keto-enol equilibrium is stabilized by the aromatic system. A structural isomer, 2-phenoxynicotinic acid (CAS 35620-71-4), differs in the carboxylic acid position (3-carbon vs. 4-carbon), altering its electronic properties and biological interactions .

Synthetic Methodologies

Hydrazide Intermediate Route

A common synthesis involves the formation of 2-(2-phenoxyphenyl) acetohydrazide as a key intermediate. The process includes:

  • Esterification: 2-(2-Phenoxyphenyl) acetic acid reacts with ethanol under acidic conditions to form ethyl esters .

  • Hydrazide Formation: Treatment with hydrazine hydrate yields the hydrazide derivative .

  • Condensation: Reaction with aryl aldehydes produces N-arylidene hydrazides, though this pathway is more frequently employed for nicotinic acid analogues .

Direct Carboxylation

Physicochemical Properties

Acid-Base Behavior

The compound’s pKa is predicted to be 3.30 ± 0.10, indicating moderate acidity comparable to benzoic acid derivatives. This property facilitates salt formation under basic conditions, enhancing solubility for pharmacological formulations .

Spectroscopic Profiles

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 6.87–8.77 ppm, with distinct singlet resonances for the methylene group (δ 3.57 ppm) in hydrazide intermediates .

  • IR Spectroscopy: Stretching vibrations at 1654 cm⁻¹ (C=O), 1236 cm⁻¹ (C-O), and 3308 cm⁻¹ (N-H) confirm functional groups .

Table 2: Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]⁺216.06552145.3
[M+Na]⁺238.04746159.5
[M-H]⁻214.05096148.2

Comparative Analysis with 2-Phenoxynicotinic Acid

Table 3: Isomeric Comparison

Property2-Phenoxyisonicotinic Acid2-Phenoxynicotinic Acid
CAS Number51362-08-435620-71-4
Carboxylic Acid Position4-carbon3-carbon
InChIKeyMVRLAYNMGBRJTD-UHFFFAOYSA-NCQGAXJGXGLVFGJ-UHFFFAOYSA-N
Biological ActivityModerate anti-inflammatoryHigher analgesic potency

Future Perspectives

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles could improve its pharmacokinetic profile.

  • Computational Modeling: DFT studies to optimize electronic effects for enhanced receptor binding.

  • Expanded SAR: Systematic substitution on the phenoxy ring to identify high-efficacy derivatives.

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